molecular formula C9H14ClN3 B1399125 2-(Piperidin-4-yl)pyrimidine hydrochloride CAS No. 690261-64-4

2-(Piperidin-4-yl)pyrimidine hydrochloride

Cat. No.: B1399125
CAS No.: 690261-64-4
M. Wt: 199.68 g/mol
InChI Key: UHKXHOSBSOOQIF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring, with a hydrochloride salt form.

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, thereby influencing their activity. For instance, it could inhibit the activity of a kinase by binding to its active site, preventing substrate phosphorylation. Alternatively, it might activate an enzyme by inducing a conformational change that enhances its catalytic activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and room temperature conditions . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, at very high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity or organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, this compound might inhibit the activity of a cytochrome P450 enzyme, leading to an accumulation of its substrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments. For instance, it might be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it might affect mitochondrial function and cellular energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidine hydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the addition of a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate in solvents like dimethylformamide.

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
  • 2-(Piperidin-4-yl)quinoline hydrochloride
  • 2-(Piperidin-4-yl)thiazole hydrochloride

Uniqueness

2-(Piperidin-4-yl)pyrimidine hydrochloride is unique due to its specific combination of a piperidine and pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXHOSBSOOQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719238
Record name 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690261-64-4
Record name 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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